molecular formula C9H17N5O B13524608 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide

Cat. No.: B13524608
M. Wt: 211.26 g/mol
InChI Key: ZAXGPIRTNTWUKS-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide is a compound that features a 1,2,4-triazole ring, which is a significant heterocyclic moiety in medicinal chemistry. The 1,2,4-triazole ring is known for its broad spectrum of biological activities, making it a core structure in many pharmacologically active compounds .

Chemical Reactions Analysis

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Biological Activity

2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C9H15N5O, with a molecular weight of 209.24 g/mol. Its structure features a triazole ring which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of PI3K/AKT/mTOR Pathway : This pathway is critical in regulating cell growth and proliferation. In studies involving related compounds, inhibition of this pathway has been linked to reduced tumor growth in xenograft models .
  • Antimicrobial Activity : The triazole moiety has been associated with antifungal properties. Compounds with similar structures have shown efficacy against various fungal strains by inhibiting ergosterol biosynthesis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Observation Reference
Antitumor ActivityInhibition of tumor growth in mouse models at low doses
Antifungal EfficacyEffective against Candida albicans and Aspergillus species
CytotoxicityExhibited selective cytotoxicity towards cancer cell lines
PharmacokineticsImproved bioavailability compared to traditional chemotherapeutics

Case Study 1: Antitumor Efficacy

In a recent study, a derivative of the compound was tested in a mouse xenograft model. The results indicated that the compound significantly reduced tumor size compared to control groups. The study emphasized the importance of free-drug exposure for maximizing therapeutic effects .

Case Study 2: Antifungal Properties

A series of experiments demonstrated that compounds containing the triazole ring inhibited the growth of several fungal pathogens. The mechanism was linked to disruption in ergosterol synthesis, vital for fungal cell membrane integrity .

Properties

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C9H17N5O/c1-7(2)13-9(3,8(10)15)4-14-6-11-5-12-14/h5-7,13H,4H2,1-3H3,(H2,10,15)

InChI Key

ZAXGPIRTNTWUKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)(CN1C=NC=N1)C(=O)N

Origin of Product

United States

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